Dimethyl pyridine-2,4-dicarboxylate

Description

Nomenclature and Structural Context within Pyridine (B92270) Derivatives

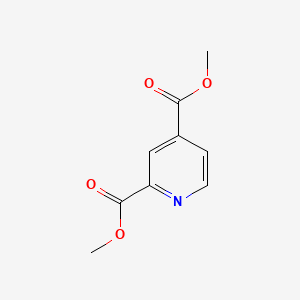

The systematic IUPAC name for this compound is dimethyl pyridine-2,4-dicarboxylate. nih.gov It belongs to the class of compounds known as pyridine derivatives, which are heterocyclic compounds containing a pyridine ring. The structure of this compound is characterized by a central pyridine ring substituted with two methoxycarbonyl groups at the 2 and 4 positions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉NO₄ nih.govchemicalbook.com |

| Molecular Weight | 195.17 g/mol nih.gov |

| CAS Number | 25658-36-0 nih.gov |

| Melting Point | 252-253 °C |

| Boiling Point (Predicted) | 302.5±22.0 °C |

| Density (Predicted) | 1.231±0.06 g/cm³ |

This table is interactive. Users can sort and filter the data.

Significance and Research Trajectory of Pyridine-2,4-dicarboxylate Esters

Pyridine-2,4-dicarboxylate esters, including the dimethyl ester, have emerged as compounds of interest in various scientific fields. Their significance stems from their utility as precursors in organic synthesis and their potential biological activities. Research has shown that derivatives of pyridine-2,4-dicarboxylic acid can act as inhibitors for certain enzymes. For instance, 5-substituted pyridine-2,4-dicarboxylate derivatives have been investigated for their potential to selectively inhibit human Jumonji-C domain-containing protein 5 (JMJD5), highlighting their relevance in medicinal chemistry. acs.org

Furthermore, the diethyl ester of pyridine-2,4-dicarboxylic acid, in combination with resveratrol (B1683913), has been shown to stabilize hypoxia-inducible factor 1-alpha (HIF-1α), a protein crucial in cellular responses to low oxygen levels. nih.gov This finding suggests potential applications in areas where modulating the HIF-1α pathway is beneficial. The trajectory of research on these esters indicates a growing interest in their role as bioactive molecules and as key components in the development of novel therapeutic agents.

Overview of Key Research Areas and Interdisciplinary Connections

The study of this compound and its related esters extends across multiple disciplines, fostering significant interdisciplinary connections.

One prominent area of research is in medicinal chemistry and drug discovery . As mentioned, these compounds are being explored as enzyme inhibitors. acs.org The ability to synthesize various derivatives allows for the systematic investigation of structure-activity relationships, a cornerstone of modern drug development.

In the field of materials science , pyridine-dicarboxylate linkers are utilized in the construction of coordination polymers and metal-organic frameworks (MOFs). acs.org These materials exhibit diverse structures and have potential applications in catalysis, gas storage, and sensing. The specific geometry and coordination capabilities of the pyridine-dicarboxylate moiety make it a valuable component in designing novel functional materials.

Furthermore, the synthesis of various substituted pyridine-dicarboxylates is a key focus in organic synthesis . Researchers are continually developing more efficient and selective methods for preparing these compounds, which can then be used as building blocks for more complex molecular architectures. semanticscholar.orgresearchgate.net For example, the synthesis of dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate has been optimized to achieve higher yields, demonstrating the ongoing efforts to improve access to these important chemical intermediates. researchgate.net

Table 2: Related Pyridine Dicarboxylate Derivatives and their Research Context

| Compound Name | Research Area | Significance |

| Diethyl pyridine-2,4-dicarboxylate | Cosmetics, Biochemistry | Stabilizes HIF-1α, potential for improving hair density. nih.gov |

| 5-Substituted Pyridine-2,4-dicarboxylate Derivatives | Medicinal Chemistry | Potential selective inhibitors of JMJD5. acs.org |

| 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | Materials Science | Used as a linker in the synthesis of coordination polymers. acs.org |

| Dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate | Organic Synthesis | Intermediate in the synthesis of more complex pyridine derivatives. semanticscholar.org |

This table is interactive. Users can sort and filter the data.

Structure

3D Structure

Propriétés

IUPAC Name |

dimethyl pyridine-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-13-8(11)6-3-4-10-7(5-6)9(12)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKOFNSTLWFQHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60291896 | |

| Record name | dimethyl pyridine-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25658-36-0 | |

| Record name | 25658-36-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl pyridine-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl pyridine-2,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dimethyl Pyridine 2,4 Dicarboxylate and Its Derivatives

Direct Esterification and Transesterification Approaches

Direct esterification of pyridine-2,4-dicarboxylic acid is a fundamental and widely used method for the preparation of dimethyl pyridine-2,4-dicarboxylate. This reaction typically involves treating the dicarboxylic acid with an excess of methanol (B129727) in the presence of an acid catalyst. A common procedure utilizes thionyl chloride in methanol, which generates the acid chloride in situ, followed by reaction with methanol to afford the desired dimethyl ester in high yields. chemicalbook.com For example, a suspension of pyridine-2,4-dicarboxylic acid in methanol can be treated with thionyl chloride and heated at reflux to achieve the transformation. chemicalbook.com

Another approach involves the use of trimethoxymethane (B44869) as both a reagent and solvent. chemicalbook.com This method can provide the dimethyl ester under relatively mild conditions. The general reaction scheme for direct esterification is as follows:

Pyridine-2,4-dicarboxylic acid + 2 CH₃OH (in the presence of an acid catalyst) → this compound + 2 H₂O

Transesterification, while less common for the direct synthesis of this compound from the corresponding dicarboxylic acid, can be employed to convert other esters of pyridine-2,4-dicarboxylic acid into the dimethyl ester. This process involves reacting an ester with methanol in the presence of a suitable catalyst, such as an acid or a base.

| Starting Material | Reagents | Product | Yield | Reference |

| 2,4-Pyridinedicarboxylic acid | Methanol, Thionyl chloride | Dimethyl 2,4-pyridinedicarboxylate | 91% | chemicalbook.com |

| 2,4-Pyridinedicarboxylic acid | Trimethoxymethane | Dimethyl 2,4-pyridinedicarboxylate | - | chemicalbook.com |

Palladium-Catalyzed Carbonylation Reactions for Regioselective Synthesis

Palladium-catalyzed carbonylation reactions represent a powerful tool for the regioselective synthesis of pyridine (B92270) dicarboxylates. These methods often start from readily available halopyridines and introduce the carboxylate functional groups in a controlled manner. For instance, the palladium-catalyzed aerobic oxidative denitrogenation of pyridotriazoles can generate metal-carbene intermediates in situ, leading to the selective formation of 6-aryl-2-benzoylpyridines. rsc.org

Furthermore, palladium catalysis can be extended to the diarylation of imidazo[1,2-a]pyridines, demonstrating its versatility in functionalizing the pyridine core. rsc.org Another innovative approach involves the palladium-catalyzed decarboxylative hydroarylation of alkynyl carboxylic acids with arylboronic acids. rsc.org This reaction proceeds with excellent regioselectivity and offers a general method for synthesizing 1,1-disubstituted alkenes, which can be precursors to functionalized pyridine systems. rsc.org

These palladium-catalyzed methods provide access to a diverse range of substituted pyridine derivatives that may not be easily accessible through traditional synthetic routes. The ability to control regioselectivity is a key advantage, allowing for the targeted synthesis of specific isomers.

Buchwald-Hartwig Amination for Functionalized Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of carbon-nitrogen bonds, including the formation of arylamines. wikipedia.orglibretexts.org This reaction is highly valuable for the synthesis of functionalized derivatives of this compound, where an amino group is introduced onto the pyridine ring.

The reaction typically involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The choice of ligand for the palladium catalyst is crucial for the success of the reaction and has been the subject of extensive research. libretexts.orgrsc.org Ligands such as diphenylphosphinobinaphthyl (BINAP) and diphenylphosphinoferrocene (B1173518) (DPPF) were among the first to show broad applicability, enabling the coupling of primary amines. wikipedia.org More recently, sterically hindered biaryl phosphine (B1218219) ligands have been developed to further expand the scope and efficiency of the reaction. rsc.org

A practical application of this methodology is the amination of 2-bromopyridines with volatile amines, which can be challenging due to the low boiling point of the amine. nih.gov By conducting the reaction in sealed tubes, a variety of secondary and tertiary aminopyridines can be synthesized efficiently. nih.gov The Buchwald-Hartwig amination has also been successfully applied to the functionalization of unprotected benzo-fused heterocycles, demonstrating its tolerance for various functional groups. nih.gov

The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org

Radical Nucleophilic Substitution on the Pyridine Ring

Radical nucleophilic substitution (S_NAr) reactions provide an alternative pathway for the functionalization of pyridine rings. Due to its electron-deficient nature, the pyridine ring is more susceptible to nucleophilic attack compared to benzene. pearson.com This reactivity is particularly enhanced at the ortho and para positions relative to the nitrogen atom. uci.edu

One strategy for introducing functional groups onto the pyridine ring involves a radical mechanism. For instance, the hydroxymethylation of dimethyl pyridine-2,6-dicarboxylate (B1240393) can be achieved through a radical nucleophilic substitution on the pyridine ring. researchgate.net This reaction uses pyridine-2,6-dicarboxylic acid as the starting material, which is first esterified and then subjected to hydroxymethylation. researchgate.net The optimized conditions for this reaction involve the simultaneous addition of hydrogen peroxide and a saturated solution of ferrous sulfate (B86663) to a mixture of dimethyl pyridine-2,6-dicarboxylate in a solution of sulfuric acid and methanol. researchgate.net

Another approach involves the activation of the pyridine ring to facilitate S_NAr reactions. N-phosphonium pyridinium (B92312) intermediates have been shown to be highly reactive in pyridine S_NAr reactions, allowing C-P bond formation to occur at ambient temperatures in many cases. nih.govnih.gov This method avoids the need for elevated temperatures and Lewis acid additives that are often required for the formation of phosphonium (B103445) salts from halopyridines. nih.govnih.gov

Synthetic Strategies for Hydroxymethylated and Chloromethylated Precursors

Hydroxymethylated and chloromethylated pyridine dicarboxylates are valuable precursors for further functionalization. The synthesis of dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate has been reported starting from pyridine-2,6-dicarboxylic acid, which undergoes esterification followed by a radical nucleophilic substitution on the pyridine ring to introduce the hydroxymethyl group. researchgate.net

The corresponding dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate can be prepared by the chlorination of dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate (HMDPA) with sulfuryl dichloride. semanticscholar.org This chloromethylated derivative serves as a key intermediate for synthesizing more complex structures. For example, it can be used in the synthesis of dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridin-4-yl)vinyl)pyridine-2,6-dicarboxylate (DVDPA) in the presence of nitrogen bases. semanticscholar.org

Alternative methods for preparing chloromethylated pyridine precursors have also been developed to avoid harsh reagents. For instance, 2-bromo-6-chloromethylpyridine can be synthesized from 2-bromo-6-hydroxymethylpyridine using a chlorine transfer reaction. mdpi.com The synthesis of the hydroxymethyl precursor itself can be achieved using a Turbo Grignard reagent as an alternative to n-butyllithium for the metal-halogen exchange of 2,6-dibromopyridine, followed by reaction with N,N-dimethylformamide (DMF) and subsequent reduction. mdpi.com

Synthesis of Conjugated Pyridine Dicarboxylic Acid Units via Wittig Reaction

The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds, and it has been successfully applied to the synthesis of conjugated systems containing pyridine dicarboxylic acid units. tandfonline.commasterorganicchemistry.com This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. masterorganicchemistry.com

In the context of pyridine dicarboxylic acid derivatives, the Wittig reaction has been employed to synthesize novel conjugated molecules with two pyridine dicarboxylic acid units. tandfonline.com These syntheses typically involve the reaction of corresponding alkyltriphenylphosphonium salts with aromatic aldehydes. tandfonline.com The resulting E-configuration of the newly formed alkenes can be confirmed by infrared spectroscopy. tandfonline.com

A related approach, the Wittig-Horner reaction, has been used to optimize the synthesis of ligands containing two pyridine-2,6-dicarboxylic acid conjugative units, achieving yields of over 78%. nih.gov These conjugated systems are of interest for their potential applications in materials science, such as in fluorescent probes and photoluminescent devices. tandfonline.com

Furthermore, a three-component synthesis of polysubstituted pyridines has been developed based on the Diels-Alder reactions of 2-azadienes formed by a redox-neutral catalytic intermolecular aza-Wittig reaction. nih.gov This method provides rapid access to diverse tri- and tetrasubstituted pyridines. nih.gov Another innovative strategy involves a Wittig olefination-rearomatization sequence using dearomatized pyridylphosphonium ylide intermediates to construct 4-alkylpyridines. nih.gov

Alternative and Emerging Synthetic Pathways for Pyridine Dicarboxylates

Beyond the more established methods, several alternative and emerging synthetic pathways for pyridine dicarboxylates have been developed, often focusing on efficiency, milder conditions, and atom economy.

One-pot multicomponent reactions are particularly attractive for their ability to construct complex molecules from simple starting materials in a single step. For instance, a one-pot synthesis of functionalized 1,4-dihydropyridines has been achieved at ambient temperature using morpholine (B109124) as an organobase. bibliomed.org Another four-component reaction involving aldehydes, arylamines, acetylenedicarboxylates, and malononitrile (B47326) or ethyl acetoacetate (B1235776) provides access to polysubstituted dihydropyridines. researchgate.net A novel one-pot method has also been developed for the synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives by reacting pyruvates and aldehydes with a pyrrolidine-acetic acid catalyst to form dihydropyran derivatives, which are then reacted with ammonium (B1175870) acetate. oist.jp

Other emerging strategies include:

An electrochemical process for the direct carboxylation of methyl pyridine-2-carboxylate in the presence of CO₂ to produce a mixture of 2,4-PDC and 2,5-PDC. wur.nl

A process for preparing carboxamides of N-heterocyclic compounds by reacting them with formamide (B127407) in the presence of peroxodisulfuric acid or a peroxodisulfate, followed by alkaline hydrolysis to the corresponding carboxylic acids. google.com For example, the hydrolysis of 4-cyano-2-pyridinecarboxamide, prepared from 4-cyanopyridine, yields pyridine-2,4-dicarboxylic acid. google.com

A sequential condensation of alkyl vinyl ether with a Vilsmeier reagent, oxalacetate, and an ammonia (B1221849) source to produce pyridine dicarboxylate compounds in a single pot. google.com

The direct position-selective C-4 alkylation of pyridines using a maleate-derived blocking group, which allows for Minisci-type decarboxylative alkylation at the C-4 position. nih.govchemrxiv.org

These innovative approaches highlight the continuous development of synthetic methodologies for accessing pyridine dicarboxylates and their derivatives with improved efficiency and broader substrate scope.

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For dimethyl pyridine-2,4-dicarboxylate, both ¹H and ¹³C NMR spectra are available in chemical databases, offering a complete picture of its molecular structure. nih.gov

The proton NMR (¹H NMR) spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. A ¹H NMR spectrum for this compound is available through SpectraBase, recorded on a Varian A-60 instrument. nih.gov While the raw spectral data is housed in the database, related compounds such as dimethyl pyridine-2,6-dicarboxylate (B1240393) show characteristic signals for the pyridine (B92270) ring protons and the methyl ester protons. For the 2,6-isomer, the pyridine protons appear as a doublet and a triplet in the aromatic region, and the two equivalent methyl ester groups show a singlet. chemicalbook.com For this compound, one would expect three distinct signals for the aromatic protons of the pyridine ring and two separate singlets for the non-equivalent methyl ester protons at the C2 and C4 positions.

| Protons | Chemical Shift (ppm) | Multiplicity |

| Pyridine-H3 | Predicted Aromatic Region | Doublet of Doublets |

| Pyridine-H5 | Predicted Aromatic Region | Doublet |

| Pyridine-H6 | Predicted Aromatic Region | Doublet |

| -OCH₃ (C2-ester) | Predicted Ester Region | Singlet |

| -OCH₃ (C4-ester) | Predicted Ester Region | Singlet |

| Actual experimental values are available in the referenced databases. |

The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. A ¹³C NMR spectrum for this compound is also available in the SpectraBase database. nih.gov Based on the structure, one would anticipate nine distinct signals in the ¹³C NMR spectrum: five for the pyridine ring carbons (three CH and two quaternary) and two for the carbonyl carbons of the ester groups, and two for the methyl carbons of the ester groups.

| Carbon Atom | Chemical Shift (ppm) |

| Pyridine-C2 | Predicted Aromatic Region |

| Pyridine-C3 | Predicted Aromatic Region |

| Pyridine-C4 | Predicted Aromatic Region |

| Pyridine-C5 | Predicted Aromatic Region |

| Pyridine-C6 | Predicted Aromatic Region |

| C=O (C2-ester) | Predicted Carbonyl Region |

| C=O (C4-ester) | Predicted Carbonyl Region |

| -OCH₃ (C2-ester) | Predicted Alkoxy Region |

| -OCH₃ (C4-ester) | Predicted Alkoxy Region |

| Actual experimental values are available in the referenced databases. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An FTIR spectrum of this compound, obtained using a KBr wafer, is available in the SpectraBase database. nih.gov The spectrum is expected to show characteristic absorption bands for the C=O stretching of the ester functional groups, C-O stretching, and the aromatic C=C and C=N stretching vibrations of the pyridine ring.

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Ester) | ~1720-1740 |

| C-O (Ester) | ~1200-1300 |

| C=C, C=N (Aromatic Ring) | ~1400-1600 |

| C-H (Aromatic) | ~3000-3100 |

| C-H (Methyl) | ~2850-2960 |

| Actual experimental values are available in the referenced databases. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. GC-MS data for this compound is available from the NIST Mass Spectrometry Data Center. nih.gov The compound has a molecular weight of 195.17 g/mol . nih.gov The mass spectrum shows a molecular ion peak and various fragment ions. The predicted monoisotopic mass is 195.05316 Da. uni.lu

The major fragmentation peaks observed in the GC-MS analysis are:

m/z 137 (Top Peak)

m/z 136 (2nd Highest)

m/z 165 (3rd Highest) nih.gov

The fragmentation likely involves the loss of the methoxy (B1213986) (-OCH₃) or carbomethoxy (-COOCH₃) groups from the parent ion.

| Analysis | Value | Source |

| Molecular Weight | 195.17 g/mol | nih.gov |

| Monoisotopic Mass | 195.05316 Da | uni.lu |

| Top Peak (m/z) | 137 | nih.gov |

| 2nd Highest Peak (m/z) | 136 | nih.gov |

| 3rd Highest Peak (m/z) | 165 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For pyridine and its derivatives, absorption bands are typically observed in the 200-300 nm region, corresponding to π-π* and n-π* transitions. nih.gov While specific experimental UV-Vis data for this compound was not found in the searched literature, related pyridinedicarboxylate complexes exhibit intense absorption bands in this range. nih.gov It is expected that this compound would also show characteristic absorption maxima in the UV region.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Despite searches for the crystal structure of this compound, no specific crystallographic data, such as unit cell dimensions or space group, were found in the reviewed literature. However, crystal structures for closely related isomers, such as dimethyl pyridine-2,6-dicarboxylate, have been reported. For the 2,6-isomer, the molecule possesses crystallographically imposed twofold rotation symmetry and crystallizes in the monoclinic space group C2/c. researchgate.net Such studies on related compounds can provide insights into the expected bond lengths, angles, and potential intermolecular interactions in the solid state for the 2,4-isomer.

Scientific Data Unavailable for "this compound"

Following a comprehensive search of publicly available scientific literature and chemical databases, the specific experimental data required to generate a detailed article on the "" of this compound could not be located.

The requested article outline necessitated in-depth information on:

Conformational Analysis and Dihedral Angles: This requires crystallographic data or high-level computational chemistry studies that detail the three-dimensional shape and bond rotations of the molecule.

Crystal Packing and Intermolecular Interactions: To describe how the molecules arrange themselves in a solid state and the specific non-covalent forces at play (such as hydrogen bonding, C-H...π, and C-H...O interactions), a solved crystal structure is essential.

Hirshfeld Surface Analysis: This is a computational tool used to visualize and quantify intermolecular interactions within a crystal, and therefore, it is contingent on the availability of crystal structure data.

The performed searches yielded information on related but structurally distinct compounds, such as other isomers (e.g., dimethyl pyridine-2,6-dicarboxylate) or more complex derivatives. However, no specific crystallographic or detailed computational studies for this compound itself were found. Without this foundational data, it is not possible to provide a scientifically accurate and informative article that adheres to the user's specified outline.

General information from databases like PubChem provides basic computed properties but lacks the detailed experimental and analytical data necessary for the requested in-depth structural characterization. Therefore, the generation of the requested article with the specified sections and data tables is not feasible at this time.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-electron systems. aps.org This method is effective for calculating the optimized geometry and various molecular properties of organic compounds. For pyridine-based molecules, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine the most stable geometric conformations. acs.org These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

While specific DFT studies focusing exclusively on Dimethyl pyridine-2,4-dicarboxylate are not extensively detailed in available literature, the methodology is well-established for analogous compounds. For instance, studies on related pyridine (B92270) dicarboxylic acid derivatives and their complexes utilize DFT to elucidate structural details and bonding characteristics. acs.orgresearchgate.net The calculations can reveal the distribution of electron density, the molecular electrostatic potential, and the dipole moment, which collectively govern the molecule's interactions with its environment. The performance of DFT can be compared against other computational methods, such as the coupled-cluster theory [CCSD(T)], which is considered a "golden standard" for its high accuracy, though it comes with a significantly higher computational cost. researchgate.net

Table 1: Illustrative Molecular Properties from DFT Calculations (Note: The following table contains representative data types obtained from DFT calculations on similar heterocyclic compounds, as specific values for this compound are not publicly documented.)

| Molecular Property | Representative Value/Description | Significance |

| Optimized Geometry | Defines specific bond lengths (e.g., C-C, C-N, C=O) and angles. | Determines the molecule's stable 3D shape. |

| Dipole Moment | ~2-3 Debye | Indicates the overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Shows electron-rich (negative) and electron-poor (positive) regions. | Predicts sites for electrophilic and nucleophilic attack. |

| Total Energy | A specific value in Hartrees (a.u.). | Represents the total electronic energy of the molecule at its optimized geometry. |

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict electronic excitation energies and, consequently, UV-Visible absorption spectra. nih.gov This method is valuable for understanding how a molecule interacts with light. By calculating the energies of electronic transitions, typically from occupied to unoccupied molecular orbitals, TD-DFT can simulate a compound's UV-Vis spectrum. researchgate.net

For related 1,4-dihydropyridine (B1200194) derivatives, TD-DFT calculations have successfully explained their electronic absorption and emission spectra. nih.gov The results help assign specific absorption bands to electronic transitions, such as π→π* or n→π* transitions, providing a theoretical basis for experimentally observed spectra. These computational predictions are often performed in different solvents to see how the environment affects the spectroscopic properties. researchgate.net This approach allows researchers to correlate the molecular structure with its optical properties, which is essential for developing new materials or drugs. nih.gov

Molecular Orbital Analysis (HOMO/LUMO) and Global Chemical Reactivity Descriptors

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests the molecule is more easily excitable and more reactive. researchgate.net

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify reactivity: researchgate.netnih.gov

Ionization Potential (I) ≈ -EHOMO : The energy required to remove an electron.

Electron Affinity (A) ≈ -ELUMO : The energy released when an electron is added.

Electronegativity (χ) = (I + A) / 2 : The power of an atom to attract electrons to itself.

Chemical Hardness (η) = (I - A) / 2 : Resistance to change in electron distribution.

Chemical Softness (S) = 1 / (2η) : The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω) = μ² / (2η) where μ is the chemical potential (μ ≈ -χ). This index measures the propensity of a species to accept electrons.

These descriptors provide a quantitative framework for comparing the reactivity of different molecules. nih.gov

Table 2: Illustrative Global Chemical Reactivity Descriptors (Note: This table presents typical descriptors derived from HOMO-LUMO analysis for analogous molecules, as a specific analysis for this compound is not available.)

| Descriptor | Formula | Significance |

| HOMO Energy | EHOMO | Relates to electron-donating ability. |

| LUMO Energy | ELUMO | Relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to electronic charge transfer. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the energy lowering of a system when it accepts electrons. |

Analysis of Solution Stability through Computational Models

The stability of a compound in solution is critical for many applications. Computational models can simulate the effects of a solvent on a molecule's structure and properties. One common approach is to use implicit solvation models, such as the Polarizable Continuum Model (PCM), in conjunction with DFT or TD-DFT calculations. These models represent the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties in a simulated solution environment.

By comparing the calculated properties (e.g., total energy, UV-Vis spectra) in the gas phase versus in different solvents, one can infer the stability and behavior of the compound in solution. researchgate.net For example, a significant shift in the calculated absorption spectrum between the gas phase and a solvent indicates strong solute-solvent interactions. While detailed studies on this compound are not prominent, research on related 1,4-dihydropyridine derivatives uses quantitative structure–property relationship (QSPR) models to assess properties like photostability, which is intrinsically linked to the compound's stability in its environment. nih.gov

Thermochemical Studies and Energetic Properties

Thermochemical properties, such as the enthalpy of formation, are fundamental to understanding the energy content and stability of a compound. These values can be determined through a combination of experimental calorimetry and high-level computational methods.

A study on the closely related isomer, Dimethylpyridine-2,6-dicarboxylate, provides a clear example of this approach. acs.org The standard molar enthalpy of combustion was measured experimentally using static bomb combustion calorimetry. The standard molar enthalpy of sublimation was then measured via Calvet microcalorimetry. These experimental values were used to derive the standard molar enthalpies of formation in both the crystalline and gaseous phases. DFT calculations (using the B3LYP/6-311G** level of theory) were performed to calculate theoretical enthalpies of formation, which showed good agreement with the experimental data. acs.org This synergy between experiment and theory provides a high degree of confidence in the reported thermochemical values.

Table 3: Experimental and Theoretical Thermochemical Data for Dimethylpyridine-2,6-dicarboxylate (Source: Data from a study on the 2,6-isomer, presented here as an example of the methodology.) acs.org

| Property | Value (kJ·mol⁻¹) | Method |

| Standard Molar Enthalpy of Formation (crystal) | -686.0 ± 3.6 | Combustion Calorimetry |

| Standard Molar Enthalpy of Sublimation | 123.6 ± 2.1 | Calvet Microcalorimetry |

| Standard Molar Enthalpy of Formation (gas) | -562.4 ± 4.2 | Derived from Experiment |

| Standard Molar Enthalpy of Formation (gas) | -559.8 | DFT (B3LYP/6-311G**) |

Reactivity and Derivatization in Organic Synthesis

Reactions at the Ester Functionality

The ester groups at the C2 and C4 positions of the pyridine (B92270) ring are primary sites for nucleophilic attack, leading to hydrolysis, amidation, and the formation of more complex structures.

The hydrolysis of the diester to its corresponding dicarboxylic acid is a fundamental transformation. For instance, dimethyl 5-aminoalkyl-substituted pyridine-2,4-dicarboxylate derivatives can be hydrolyzed to their diacid form. This conversion is often a necessary step in the synthesis of biologically active molecules, where the dicarboxylic acid is the active species. The hydrolysis can be achieved under alkaline conditions google.com. This transformation is crucial as pyridine-2,4-dicarboxylic acid, also known as lutidinic acid, is an important building block in the synthesis of various organic compounds mdpi.com.

| Starting Material | Product | Reaction Condition | Reference |

| 4-Cyano-2-pyridinecarboxamide | Pyridine-2,4-dicarboxylic acid | Alkaline hydrolysis | google.com |

This table showcases a method for producing the parent dicarboxylic acid, a key derivative of dimethyl pyridine-2,4-dicarboxylate.

The ester functionalities of pyridine dicarboxylates can undergo transamidation reactions to form amides, which can then be used in the construction of macrocyclic structures. While specific examples for the 2,4-isomer are not extensively detailed in the provided search results, the reactivity of the isomeric dimethyl pyridine-2,6-dicarboxylate (B1240393) provides a strong indication of the potential for such transformations. For example, pyridine-2,6-dicarbonyl dichloride, derived from the corresponding dicarboxylic acid, can be reacted with amines to form dicarboxamides. These dicarboxamides can then be further elaborated into macrocyclic structures through reactions with other difunctional reagents. nih.govdocumentsdelivered.comnih.govresearchgate.netresearchgate.net

A general strategy involves the initial conversion of the diester to a dihydrazide by reaction with hydrazine (B178648) hydrate. This dihydrazide is a versatile intermediate that can then be reacted with various dicarbonyl compounds or anhydrides to form linear or macrocyclic Schiff bases and imides. nih.govdocumentsdelivered.comnih.govresearchgate.net For instance, the reaction of a pyridine-2,6-bishydrazide with 1,2,4,5-benzenetetracarboxylic acid dianhydride or 1,4,5,8-naphthalenetetracarboxylic acid dianhydride leads to the formation of macrocyclic octacarboxaamide pyridines. nih.govdocumentsdelivered.com

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Pyridine-2,6-bishydrazide | 1,2,4,5-Benzenetetracarboxylic acid dianhydride | Macrocyclic octacarboxaamide pyridine | nih.govdocumentsdelivered.com |

| Pyridine-2,6-bishydrazide | 1,4,5,8-Naphthalenetetracarboxylic acid dianhydride | Macrocyclic octacarboxaamide pyridine | nih.govdocumentsdelivered.com |

This table illustrates the formation of macrocycles from a related pyridine dicarboxylate isomer, suggesting a potential reaction pathway for this compound.

Reactions on the Pyridine Ring

The pyridine ring of this compound is susceptible to various substitution and functionalization reactions, particularly at the C5 position, which is activated by the electron-withdrawing ester groups.

The C5 position of the pyridine-2,4-dicarboxylate scaffold is a key site for introducing substituents to modify the molecule's properties. One notable example is the synthesis of 5-aminoalkyl-substituted pyridine-2,4-dicarboxylate derivatives. This is achieved through a synthetic route starting from 2,5-dichloroisonicotinic acid, which is converted to its methyl ester and then subjected to a regioselective palladium-catalyzed carbonylation to yield dimethyl 5-chloropyridine-2,4-dicarboxylate. Subsequent Buchwald-Hartwig amination of this chloro-derivative with various N-alkylamines allows for the introduction of a range of aminoalkyl groups at the C5 position.

| Starting Material | Key Intermediate | Reaction | Product |

| 2,5-Dichloroisonicotinic acid | Dimethyl 5-chloropyridine-2,4-dicarboxylate | Buchwald-Hartwig amination | Dimethyl 5-aminoalkyl-substituted pyridine-2,4-dicarboxylate |

This table outlines the synthetic strategy for the functionalization of the C5 position of the this compound ring system.

The formation of Schiff bases typically involves the reaction of a primary amine with a carbonyl compound. In the context of this compound, this can be achieved by first converting the ester groups into a more reactive functionality, such as a hydrazide. The reaction of this compound with hydrazine would yield pyridine-2,4-dicarbohydrazide. This dihydrazide can then readily react with various aldehydes and ketones to form Schiff bases, specifically hydrazones. longdom.org

For example, a convenient synthesis of 2,4-bis(5-aryl-1,3,4-oxadiazol-2-yl) pyridine derivatives starts from pyridine-2,4-dicarboxylic dihydrazides, which are precursors for further cyclization reactions. longdom.org While direct formation of Schiff bases from the diester is not a standard reaction, the conversion to the dihydrazide provides a versatile intermediate for such transformations. The reaction of pyridine-2,6-dicarbohydrazide (B1583541) with dicarbonyl compounds to form macrocyclic hydrazone Schiff bases has been reported, indicating a similar potential for the 2,4-isomer.

| Precursor | Reactant | Product Type | Reference |

| Pyridine-2,4-dicarboxylic dihydrazide | Aryl aldehydes | 2,4-Bis(5-aryl-1,3,4-oxadiazol-2-yl) pyridine | longdom.org |

| Pyridine-2,6-dicarbohydrazide | Dicarbonyl compounds | Macrocyclic hydrazone Schiff base |

This table demonstrates the utility of pyridine dicarbohydrazides, derived from their corresponding dimethyl esters, in the synthesis of Schiff bases and related heterocyclic systems.

Coordination Chemistry and Metal Complexes

Ligand Properties of Dimethyl Pyridine-2,4-dicarboxylate and its Analogues

This compound and its related compounds, such as dimethyl pyridine-2,6-dicarboxylate (B1240393), function as versatile ligands in coordination chemistry. These molecules possess multiple coordination sites, primarily the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate groups. This multidentate nature allows them to act as chelating or bridging ligands, facilitating the formation of stable and structurally diverse metal complexes.

The coordination behavior of these ligands is influenced by several factors, including the steric and electronic properties of the substituents on the pyridine ring and the nature of the metal ion. For instance, picolinic acid (pyridine-2-carboxylic acid) and its derivatives are widely utilized as pendant arms in ligands for metal ion complexation due to their ability to form stable complexes with various metal ions. researchgate.net The structural and electronic characteristics of these ligands make them highly adaptable for creating complexes with potential applications in biomedical fields. researchgate.net

An analogue, Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate, which contains both pyridine and pyrazine (B50134) rings, has demonstrated its capability as a good chelating ligand for different metal ions. researchgate.net In its complexes with copper(II) and silver(I), it exhibits a bidentate coordination mode, binding to the metal ion through its pyridine and pyrazine nitrogen atoms. researchgate.netbelmont.edu This versatility highlights the potential of pyridine-dicarboxylate esters to form a variety of coordination compounds.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogues has been successfully achieved with a range of metal ions. These complexes are typically prepared through self-assembly reactions in suitable solvents, and their characterization is carried out using a variety of spectroscopic and analytical techniques, including single-crystal X-ray diffraction, IR spectroscopy, and elemental analysis.

Zinc(II), Copper(II), and Cadmium(II) Complexes: Complexes of Zinc(II) and Copper(II) have been synthesized with Dimethyl 2,2′-bipyridine-4,5-dicarboxylate, an analogue of the target ligand. mdpi.com For example, two Zinc(II) complexes with the general formula [Zn(py-2py)X₂], where X is Cl⁻ or Br⁻, have been synthesized and characterized. mdpi.com Similarly, Copper(II) complexes with pyridine-4,5-dicarboxylate esters have been prepared and structurally elucidated. mdpi.com Cadmium(II) complexes with dimethyl pyridine-2,6-dicarboxylate have also been synthesized, resulting in structures containing both complex cations and anions of the metal. tandfonline.com

Silver(I) Complexes: Silver(I) has been shown to form coordination polymers with dimethyl pyridine-2,6-dicarboxylate. tandfonline.com A one-dimensional coordination polymer, [Ag(L)NO₃]n, has been prepared and its structure determined by single-crystal X-ray diffraction. tandfonline.com

Cobalt(II) Complexes: Several Cobalt(II) complexes with pyridine-based ligands have been reported. For instance, two Cobalt(II) complexes were synthesized using pyridine-2,6-dicarboxylic acid under different pH conditions, leading to binuclear and mononuclear species. researchgate.net Other studies have focused on Cobalt(II) complexes with pyridine-based macrocyclic ligands containing pendant arms, resulting in complexes with distorted geometries. rsc.org

Chromium(III) Complexes: The synthesis and characterization of Chromium(III) complexes with ligands containing pyridine moieties have been documented. These complexes often exhibit octahedral geometries. For example, Cr(III) complexes with dibasic tridentate hydrazone Schiff base ligands have been prepared and characterized. ijera.com Additionally, the synthesis of chromium(III) complexes bearing a 3,5-dimethylpyrazolate ligand in the presence of pyridine has been reported. researchgate.net

Manganese(II) and Iron(II) Complexes: Manganese(II) complexes with pyridine-containing ligands such as pyridine-2-carbaldoxime have been synthesized, resulting in both monomeric and dimeric structures. researchgate.net In the realm of Iron(II) chemistry, diiron(II) complexes have been synthesized as models for the active sites of certain enzymes, utilizing pyridine ligands with tethered aromatic substrates. nih.govmit.edu

Europium(III), Lanthanum(III), and Terbium(III) Complexes: A significant body of research exists on the synthesis of lanthanide complexes, including Europium(III), Lanthanum(III), and Terbium(III), with pyridine dicarboxylic acid derivatives. These studies are often motivated by the potential luminescent properties of the resulting complexes. researchgate.netnih.govnih.govresearchgate.netrsc.orgnih.govbohrium.commdpi.com For example, Tb(III) complexes with novel pyridine dicarboxylic acid derivatives have been synthesized and shown to be excellent sensitizers for lanthanide fluorescence. nih.gov Similarly, Eu(III) complexes with pyridine carboxylate N-oxides have been prepared and their luminescence properties investigated. rsc.org

Structural Diversity and Geometry of Coordination Complexes

The coordination of this compound and its analogues to metal centers gives rise to a remarkable structural diversity, ranging from simple mononuclear complexes to intricate one-, two-, and three-dimensional coordination polymers. The final structure is dictated by the coordination preferences of the metal ion, the ligation mode of the organic linker, and the presence of counter-ions or solvent molecules.

The geometry around the metal center can vary significantly. For instance, in a cadmium(II) complex with dimethyl pyridine-2,6-dicarboxylate, the cadmium cation [CdL₃]²⁺ exhibits a distorted tricapped trigonal prismatic geometry, being coordinated by three nitrogen and six oxygen atoms. tandfonline.comtandfonline.com In contrast, the accompanying [CdI₄]²⁻ anion adopts a slightly distorted tetrahedral geometry. tandfonline.comtandfonline.com A silver(I) coordination polymer with the same ligand features a distorted tetrahedral geometry around the silver ion. tandfonline.comtandfonline.com

Zinc(II) complexes with the analogue dimethyl 2,2′-bipyridine-4,5-dicarboxylate have been shown to adopt a slightly distorted tetrahedral geometry. mdpi.com The distortion in these complexes is attributed to the relatively small bite angle of the bipyridine ligand. mdpi.com In the case of Cobalt(II) complexes with a pyridine-based macrocyclic ligand, the molecular structures reveal a strongly distorted geometry that lies between octahedral and trigonal prismatic. rsc.org

The versatility of pyridine dicarboxylate ligands is further highlighted by the formation of various network structures. For example, metal-organic frameworks derived from pyridine-3,5-dicarboxylic acid have been shown to form 0D binuclear complexes, 1D chain polymers, 2D polymeric structures, and 3D coordination polymers. nih.gov Similarly, the reaction of Cu(II) with pyridine-2,6-dicarboxylate in the presence of different spacer ligands can lead to 1D, 2D, or 3D metal-organic framework structures. researchgate.netrsc.org

Electrochemical Properties of Metal Complexes (e.g., Cyclic Voltammetry)

The electrochemical behavior of metal complexes of this compound and its analogues provides valuable insights into their redox properties and potential applications in areas such as catalysis and sensor technology. Cyclic voltammetry is a key technique used to probe these properties.

A study on a cadmium(II) complex with dimethyl pyridine-2,6-dicarboxylate, [CdL₃][CdI₄], revealed that the free ligand undergoes two reduction steps. tandfonline.comtandfonline.com Upon coordination to the cadmium ion in the complex, these reduction potentials are shifted, indicating an electronic interaction between the ligand and the metal center. tandfonline.comtandfonline.com In contrast, a silver(I) coordination polymer with the same ligand showed no significant shifts in the reduction potentials, suggesting a different nature of the metal-ligand interaction. tandfonline.comtandfonline.com

Electrochemical studies of transition metal complexes with related pyridazine-based ligands have also been conducted. For example, Cu(II), Fe(II), and Ni(II) complexes of 3,6-bis(3,5-dimethylpyrazolyl) pyridazine (B1198779) exhibited quasi-reversible single-electron transfer processes. analis.com.my The Cu(II) complex showed a redox couple corresponding to the Cu(II)/Cu(I) transition, while the Fe(II) complex displayed the Fe(II)/Fe(III) redox couple. analis.com.my Such studies are crucial for understanding the electronic structure and reactivity of these coordination compounds.

Catalytic Applications of Metal-Pyridine-2,4-dicarboxylate Complexes

Metal complexes derived from pyridine dicarboxylates have emerged as promising catalysts, mimicking the function of certain metalloenzymes. In particular, copper complexes have demonstrated significant activity in biomimetic oxidation reactions.

Catechol Oxidase Mimic Activity

Several copper(II) complexes of pyridine dicarboxylate analogues have been investigated for their ability to mimic the catalytic activity of catechol oxidase, an enzyme that catalyzes the oxidation of catechols to their corresponding quinones. researchgate.netbelmont.edunih.gov These synthetic complexes can catalyze the aerobic oxidation of substrates like 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC). researchgate.netbelmont.edu The catalytic efficiency of these mimics is influenced by the coordination environment of the copper center. For instance, a tetranuclear Cu(II) complex has been shown to exhibit catecholase activity, with the reaction following Michaelis-Menten kinetics. nih.gov The turnover numbers for this catalytic oxidation can be quite high, indicating efficient catalysis. nih.gov

Phenoxazinone Synthase-like Activity

In addition to catechol oxidase mimicry, copper complexes of pyridine dicarboxylate analogues have also been shown to exhibit phenoxazinone synthase-like activity. nih.gov This enzyme is involved in the oxidative coupling of o-aminophenols to form phenoxazinone derivatives. A tetranuclear Cu(II) complex that displays catecholase activity was also found to be active as a phenoxazinone synthase mimic, with a high turnover number in methanol (B129727). nih.gov This dual catalytic capability underscores the versatility of these copper complexes as functional models for different types of oxidase enzymes.

Advanced Applications and Biological Research

Applications in Medicinal Chemistry and Pharmaceutical Development

Dimethyl pyridine-2,4-dicarboxylate and its parent diacid, pyridine-2,4-dicarboxylic acid (2,4-PDCA), serve as versatile scaffolds in the development of new therapeutic agents. Their structural motifs are central to research in oncology, infectious diseases, and molecular biology, leading to the exploration of a wide range of biological activities.

Intermediates for Antitumor Agents

This compound is a valuable intermediate in the synthesis of compounds with potential antitumor activity. The pyridine-2,4-dicarboxylate scaffold is a key component in the design of inhibitors for histone lysine (B10760008) demethylases (KDMs), which are recognized as therapeutic targets in oncology.

For instance, pyridine-2,4-dicarboxylate has been utilized as a starting material in the multi-step synthesis of KDM inhibitors. rsc.org A four-step sequence involving esterification, selective reduction, reductive amination, and subsequent hydrolysis can convert the initial dicarboxylate into more complex pyridine (B92270) derivatives, such as 2-benzylaminomethylpyridine and 2-furanylmethylamino derivatives. rsc.org These resulting compounds have been evaluated for their ability to inhibit KDM4 and KDM5 enzymes, which are implicated in cancer progression. rsc.org The antifibrotic agent Pirfenidone, which is structurally similar to pyridine 2,4-dicarboxylate, is also noted for its ability to slow tumor cell proliferation by inhibiting various growth factors. rsc.org This highlights the role of the pyridine carboxylate framework as a foundational structure for developing new anticancer agents. nih.gov

Inhibitors of 2-Oxoglutarate Dependent Oxygenases (e.g., JMJD5, AspH, KDM4E)

The parent diacid of this compound, pyridine-2,4-dicarboxylic acid (2,4-PDCA), is a well-established broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases. nih.govnih.gov These enzymes play critical roles in various cellular processes, and their dysregulation is linked to diseases including cancer and developmental disorders. nih.govnih.gov 2,4-PDCA functions as a competitive inhibitor by mimicking the endogenous cofactor, 2-oxoglutarate, and chelating the Fe(II) ion in the enzyme's active site. nih.govnih.gov

Research has specifically focused on the inhibition of several 2OG-dependent oxygenases by 2,4-PDCA and its derivatives:

JMJD5 (Jumonji-C domain-containing protein 5): 2,4-PDCA is a known inhibitor of JMJD5, an oxygenase involved in development, circadian rhythms, and cancer. nih.govnih.govnih.gov Building on this, studies have synthesized and tested derivatives, such as 5-aminoalkyl-substituted 2,4-PDCA compounds, to develop more potent and selective JMJD5 inhibitors. nih.govnih.gov

AspH (Aspartate/asparagine-β-hydroxylase): This enzyme is considered a target for cancer therapy. nih.gov 2,4-PDCA and its C3- and C5-substituted derivatives have shown potent inhibitory activity against AspH.

KDM4E (Lysine-specific demethylase 4E): As a member of the JmjC histone Nε-dimethyllysine-specific demethylase family, KDM4E is also a target for cancer drug development. nih.govnih.gov Fluorinated and other substituted derivatives of 2,4-PDCA have been investigated as inhibitors of KDM4E.

The inhibitory activities of 2,4-PDCA against these and other 2OG oxygenases are often quantified by their half-maximal inhibitory concentration (IC₅₀) values, as detailed in the table below.

| Enzyme Target | Reported IC₅₀ (μM) | Reference |

|---|---|---|

| JMJD5 | ~0.5 | nih.govnih.gov |

| AspH | ~0.03 | nih.gov |

| KDM4E | ~0.3 | nih.gov |

| PHD2 | ~32.2 | nih.gov |

| FIH | ~37.9 | nih.gov |

| RIOX2 | ~28.6 | nih.gov |

Antimicrobial and Antifungal Activity

The pyridine nucleus is a core component of many compounds investigated for antimicrobial and antifungal properties. While direct studies on this compound are limited, research into structurally related 2,4-disubstituted pyridine derivatives has revealed significant activity. For example, certain 4-substituted picolinohydrazonamides, which are 2,4-disubstituted pyridines, exhibit potent in vitro activity against Mycobacterium tuberculosis at low concentrations. The antimicrobial potential of the pyridine scaffold is broad, with various derivatives showing inhibitory effects against a range of bacterial and fungal strains, including B. subtilis, S. aureus, E. coli, and C. albicans. The development of novel antibiotics to combat resistance is a global health priority, and catechol-derived thiazole (B1198619) compounds, among others, are being synthesized and tested for potent growth inhibition of bacteria like methicillin-resistant Staphylococcus aureus (MRSA).

Anti-biofilm Activity

Bacterial biofilms present a significant challenge in treating chronic infections due to their increased resistance to antibiotics. Compounds that can disrupt or inhibit biofilm formation are of great interest. Research has shown that 2,4-disubstituted pyridine derivatives can be effective against biofilm-forming bacteria. Specifically, selected 2,4-disubstituted pyridine compounds demonstrated significant bactericidal activity not only against planktonic Mycobacterium tuberculosis but also against established M. tuberculosis biofilms. This activity suggests that the pyridine-2,4-disubstituted scaffold could be a promising foundation for the development of new agents targeting difficult-to-treat biofilm-associated infections.

DNA and Protein Binding Studies (e.g., Calf Thymus DNA, Bovine Serum Albumin)

The interaction of small molecules with biological macromolecules like DNA and serum albumins is crucial for understanding their mechanisms of action and pharmacokinetic profiles. While pyridine derivatives are known to be part of metal complexes that interact with DNA, specific binding studies focusing solely on this compound with Calf Thymus DNA (CT-DNA) or Bovine Serum Albumin (BSA) are not extensively documented in the reviewed literature. nih.gov Research in this area has often focused on metal complexes where a pyridine dicarboxylic acid acts as a ligand; these complexes have been shown to bind to and even cleave DNA. General studies on dicarboxylic acids have indicated binding to albumin, suggesting that such interactions are possible. However, direct, quantitative binding data for the title compound itself remains an area for further investigation.

Prodrug Strategies for Cell-Based Experiments

A significant challenge in drug development is ensuring that a biologically active compound can effectively cross the cell membrane to reach its intracellular target. The parent compound, pyridine-2,4-dicarboxylic acid (2,4-PDCA), is a diacid and is negatively charged under physiological conditions, which limits its passive diffusion into cells. To overcome this, this compound is widely used as a cell-permeable prodrug. nih.govnih.gov

This strategy relies on the esterification of the two carboxylic acid groups. The resulting dimethyl ester is more lipophilic and uncharged, allowing it to more readily enter cells. nih.gov Once inside the cell, ubiquitous intracellular esterases hydrolyze the ester groups, converting the prodrug back into the active diacid, 2,4-PDCA. nih.gov This approach has been extensively utilized in cell-based studies to investigate the function of 2-oxoglutarate dependent oxygenases. nih.gov It has been demonstrated that while the prodrug (this compound) is inactive against isolated enzymes, it effectively elicits biological responses in cellular assays, confirming the necessity of intracellular conversion to its active form. nih.gov

Potential in Hair Growth Stimulation and Alopecia Research

Recent research has highlighted the potential of pyridine-2,4-dicarboxylic acid derivatives in the field of trichology, specifically in addressing hair loss. A notable study investigated the effects of a combination of pyridine-2,4-dicarboxylic acid diethyl ester and resveratrol (B1683913) on hair growth. nih.gov The primary aim was to assess if this combination could synergistically affect biological pathways related to hair growth in vitro and subsequently demonstrate a tangible benefit on hair density in a clinical setting. nih.gov

The in-vitro part of the study, using keratinocytes in culture, demonstrated that the combination of pyridine-2,4-dicarboxylic acid diethyl ester and resveratrol has a synergistic effect on the Hypoxia-Inducible Factor-1 alpha (HIF-1α) pathway. nih.gov HIF-1α is a protein that plays a crucial role in cellular adaptation to low oxygen conditions, and its stabilization is linked to improved hair follicle function. The study also noted that resveratrol helps reduce oxidative stress in hair follicle and hair matrix cells. nih.govresearchgate.net

A clinical study involving 79 women experiencing hair loss was conducted to validate these in-vitro findings. researchgate.net The topical application of the combination product yielded a significant increase in hair density after just 1.5 months of treatment. nih.govresearchgate.net These findings underscore the importance of the HIF-1α pathway in hair biology and position derivatives of this compound as promising components in treatments for alopecia. nih.gov

| Clinical Study on Hair Density | |

| Compound Combination | Pyridine-2,4-dicarboxylic acid diethyl ester and Resveratrol nih.govresearchgate.net |

| Target Pathway | Hypoxia-Inducible Factor-1 alpha (HIF-1α) nih.gov |

| Participants | 79 women with hair loss researchgate.net |

| Application | Topical nih.gov |

| Primary Outcome | Significant increase in hair density nih.govresearchgate.net |

| Time to Effect | 1.5 months nih.govresearchgate.net |

Applications in Materials Science

The rigid structure and coordination sites of the pyridine-2,4-dicarboxylate moiety make it a valuable component in the synthesis of advanced polymers and materials.

Pyridine dicarboxylic acids are widely used as organic linkers in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). rsc.orgmdpi.com These materials are of great interest due to their diverse architectures and potential applications in areas like gas storage and catalysis. researchgate.netmdpi.com While research has explored various isomers, such as pyridine-3,5-dicarboxylic acid and pyridine-2,3-dicarboxylic acid, for creating MOFs with diverse topologies (from 0D to 3D), the principles extend to the 2,4-isomer. rsc.orgrsc.orgresearchgate.net The specific positioning of the nitrogen atom and carboxylate groups on the pyridine ring dictates the geometry and connectivity of the resulting framework when coordinated with metal ions like cadmium, zinc, and copper. rsc.orgrsc.org The synthesis of these frameworks often involves reacting the pyridine dicarboxylic acid ligand with metal salts, sometimes with the inclusion of template molecules to guide the structure. rsc.org

Pyridine dicarboxylic acid derivatives are effective ligands for sensitizing lanthanide ion luminescence. rsc.orgnih.gov In this process, the organic ligand absorbs light energy and efficiently transfers it to the lanthanide ion (like Terbium or Europium), which then emits light at its characteristic wavelength. nih.gov This "antenna effect" is crucial for applications in technologies like Organic Light-Emitting Devices (OLEDs) and fluorescent probes for medical diagnostics. nih.gov Studies on related pyridine dicarboxylate ligands have shown they can lead to complexes with high luminescence quantum yields. rsc.org The structural features of ligands based on pyridine-2,4-dicarboxylic acid can be tailored to create materials with excellent green or red light emission, making them potential candidates for use in display and lighting technologies. nih.gov

This compound serves as a monomer for creating bio-based polyester (B1180765) polymers. researchgate.net Research in this area is driven by the need for sustainable alternatives to petroleum-derived plastics like those made from terephthalic acid. wur.nlwur.nl Pyridine dicarboxylic acid can be derived from renewable resources such as lignin (B12514952). researchgate.net Enzymatic polymerization of 2,4-pyridine dicarboxylate derivatives (specifically the diethyl ester) with diols has successfully produced polyesters with significant molecular weights (e.g., Mn = 14.3 kDa and Mw = 32.1 kDa when combined with 1,8-octanediol). researchgate.net The thermal properties of these polyesters show similarities to conventional isophthalate-based polymers, indicating their potential as functional replacements. researchgate.net This positions this compound as a key building block in the development of safer and more circular and sustainable materials. researchgate.netwur.nl

| Polymer Synthesis Data | |

| Monomer | 2,4-diethyl pyridinedicarboxylate (related to dimethyl ester) researchgate.net |

| Co-monomer | 1,8-octanediol researchgate.net |

| Polymerization Method | Enzymatic researchgate.net |

| Resulting Number Average Molecular Weight (Mn) | 14.3 kDa researchgate.net |

| Resulting Weight Average Molecular Weight (Mw) | 32.1 kDa researchgate.net |

| Potential Application | Sustainable alternative to petroleum-based polyesters researchgate.netwur.nl |

Applications in Agrochemicals

While specific, large-scale applications of this compound in commercial agrochemicals are not widely documented in the provided search results, its structural motif is related to compounds of interest in the field. Pyridine-based compounds are a well-established class of herbicides and pesticides. The development of new agrochemicals often involves the synthesis and screening of novel heterocyclic compounds. The synthesis of pyridine dicarboxylic acids from renewable resources like lignocellulose could provide a sustainable pathway for creating agrochemical precursors. researchgate.net Further research would be needed to establish any specific herbicidal or pesticidal activity of this compound itself.

Applications in Biological Analysis (e.g., Fluorescence Labeling)

Derivatives of pyridine dicarboxylic acid have been synthesized for use in biological analysis, particularly as fluorescent probes for cell imaging. researchgate.net A novel water-soluble substituted pyridine dicarboxylate was developed that demonstrated low cytotoxicity and strong fluorescence, making it suitable for live-cell studies. researchgate.net This compound was able to permeate cells and preferentially target organelles, emitting a distinct blue fluorescence under single-photon excitation and a bright green emission with two-photon excitation. researchgate.net This dual-emission property is valuable for advanced microscopy techniques. The ability to function in aqueous environments like phosphate-buffered saline without additional solubilizers is a significant advantage for biological applications. researchgate.net Such probes, derived from the pyridine dicarboxylate scaffold, show great potential for use in fluorescence microscopy and flow cytometry for analyzing cellular structures and processes. researchgate.netnih.gov

Environmental Applications (e.g., Heavy Metal Ion Adsorption)

Research into the direct application of this compound for the adsorption of heavy metal ions from aqueous environments is not extensively documented in publicly available scientific literature. While the parent compound, pyridine-2,4-dicarboxylic acid, has been investigated for its ability to form complexes with various metal ions, specific studies detailing the use of its dimethyl ester derivative in environmental remediation, particularly for heavy metal adsorption, are limited.

The complexation behavior of the unesterified pyridine-2,4-dicarboxylic acid with lanthanide metals has been explored, leading to the formation of metal-organic frameworks (MOFs). researchgate.netacs.org These studies, however, focus on the structural and luminescence properties of the resulting coordination polymers rather than their application in heavy metal removal from wastewater. researchgate.netacs.org

Investigations into other isomers, such as pyridine-2,5-dicarboxylic acid, have shown interactions with heavy metal ions like zinc(II), nickel(II), lead(II), cadmium(II), and copper(II) in aqueous solutions. vu.ltresearchgate.net Similarly, pyridine-2,6-dicarboxylic acid (dipicolinic acid) is a known chelating agent for a variety of metal cations. researchgate.netajol.info These studies on related pyridine dicarboxylic acids suggest that the pyridine and carboxylate functional groups are key to metal ion binding. researchgate.netajol.info

However, in this compound, the carboxylic acid groups are esterified. This modification significantly alters the electronic properties and coordination potential of the molecule compared to its parent acid. The ester groups are generally considered to be weaker coordinating ligands for hard metal ions like many common heavy metals, as compared to the deprotonated carboxylate groups.

Due to the lack of specific research on this compound for heavy metal ion adsorption, a data table summarizing its performance in this application cannot be provided. Further research would be necessary to evaluate its efficacy as an adsorbent for environmental contaminants.

Future Directions and Research Gaps

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of pyridine (B92270) derivatives is undergoing a significant transformation, driven by the principles of green chemistry. Future research will likely focus on moving away from traditional, often harsh, synthetic conditions towards more sustainable and efficient methodologies.

Modern synthetic strategies for substituted pyridine-2,4-dicarboxylates already employ advanced techniques such as regioselective palladium-catalyzed carbonylation and Buchwald-Hartwig amination reactions. researchgate.netacs.org However, the frontier of this research lies in the adoption of even greener protocols. Promising areas of exploration include:

One-Pot Multicomponent Reactions (MCRs): These reactions, which combine three or more reactants in a single step, are highly efficient in terms of atom economy and reduced processing time. nih.gov Their application can streamline the synthesis of complex pyridine derivatives.

Advanced Catalysis: The use of recyclable and green catalysts is a significant challenge and opportunity. nih.gov Zeolite catalysts, for example, have shown great promise in the three-component condensation reactions that produce pyridine cores. nih.gov Further investigation into novel catalytic systems, including photocatalysis and electrocatalysis, could offer milder reaction conditions and enhanced selectivity. numberanalytics.com

Renewable Feedstocks: A major leap towards sustainability involves producing the basic pyridine scaffold from renewable resources. Thermo-catalytic conversion of glycerol (B35011) (a biofuel byproduct) with ammonia (B1221849) over zeolite catalysts has been demonstrated as a viable pathway to produce pyridines. rsc.org Additionally, biotechnological routes using engineered microbes like E. coli or Rhodococcus jostii to convert lignin (B12514952) and glucose into pyridine dicarboxylic acids represent a cutting-edge approach to sustainable production.

Eco-Friendly Solvents and Conditions: The development of syntheses that operate in environmentally benign solvents (like water or bio-derived solvents) or under solvent-free conditions is a key goal. nih.gov Techniques such as microwave-assisted synthesis and the use of solid-supported reagents are being explored to reduce energy consumption and waste generation. researchgate.netnih.gov

Advanced Spectroscopic and Imaging Techniques for Real-time Analysis

While standard spectroscopic methods like NMR, IR, and mass spectrometry are routine for characterization, future research will benefit from the application of more advanced techniques to analyze the compound's behavior in real-time and within complex biological systems.

The development of pyridinedicarboxylate-Tb(III) complexes as luminescent probes for monitoring adenosine-5'-triphosphate (B57859) (ATP) showcases the potential in this area. nih.gov These probes allow for the real-time detection and quantification of ATP, a crucial molecule in hygiene assessment and biological energy transfer. nih.gov The analytical methods employed in such studies include fluorescence spectroscopy, which can track interactions dynamically. nih.gov

Furthermore, techniques applied to the fluorescent properties of the related pyridine nucleotides (NAD(P)H) can be adapted for studying derivatives of dimethyl pyridine-2,4-dicarboxylate. nih.gov These methods include:

Two-photon-excitation microscopy

Fluorescence Lifetime Imaging (FLIM)

These imaging techniques are powerful tools for measuring intracellular concentrations and can distinguish between protein-bound and free forms of a molecule within living cells, offering a window into real-time biological processes. nih.gov For synthetic processes, in-situ monitoring using techniques like real-time NMR or process analytical technology (PAT) could be implemented to optimize reaction conditions and yields, aligning with modern, efficient manufacturing principles.

In-depth Mechanistic Studies of Biological Interactions and Catalytic Processes

A deeper understanding of how this compound and its derivatives function at a molecular level is crucial for designing more effective molecules. Future research will focus on elucidating the precise mechanisms of action in both biological and catalytic contexts.

In the biological realm, crystallographic studies have already provided significant insights, revealing that derivatives of pyridine-2,4-dicarboxylic acid inhibit the JMJD5 enzyme by binding to its 2-oxoglutarate active site. acs.org These studies have shown that the C5 substituent of the pyridine ring orients into the substrate-binding pocket and that the binding can occur via an "induced fit" model. acs.org Future work should expand this analysis to other enzyme targets and use computational modeling, such as Quantum Theory of Atoms in Molecules (QTAIM), to provide a more detailed theoretical description of the non-covalent interactions that govern binding. mdpi.com

Mechanistic studies are also uncovering novel catalytic pathways. For instance, recent research has detailed a photochemical method for the functionalization of pyridines that proceeds through pyridinyl radical intermediates. acs.org This pathway, generated by a single-electron transfer, offers different positional selectivity compared to classical Minisci chemistry and opens new avenues for creating functionalized pyridine derivatives. acs.org Understanding the fundamental electronic nature of the pyridine ring—its electron deficiency and preference for nucleophilic substitution at the C-2 and C-4 positions—remains key to exploring and predicting its reactivity in these novel catalytic cycles. nih.gov

Development of Highly Selective and Potent Inhibitors for Therapeutic Targets

The development of pyridine-2,4-dicarboxylate derivatives as inhibitors of 2-oxoglutarate (2OG)-dependent oxygenases is a particularly active and promising area of research. acs.org These enzymes are validated drug targets for a range of diseases, including cancer. acs.org

Initial studies have established that while this compound itself is inactive against isolated enzymes, it likely acts as a prodrug, being hydrolyzed by cellular esterases into the active dicarboxylic acid form. This diacid, pyridine-2,4-dicarboxylic acid (2,4-PDCA), is a broad-spectrum inhibitor. The primary goal for future research is to enhance selectivity.

Key research findings have shown that strategic substitution on the pyridine ring can dramatically alter inhibitor potency and selectivity.

C5-Substitution: Adding 5-aminoalkyl substituents to the 2,4-PDCA scaffold yields potent inhibitors of the human JMJD5 protein. acs.org

Fluorination: The introduction of fluorine atoms can also fine-tune activity. A C5-fluoro substituted 2,4-PDCA derivative was found to be a potent inhibitor of aspartate/asparagine-β-hydroxylase (AspH) and showed a substantial increase in selectivity for AspH over the lysine-specific demethylase 4E (KDM4E). nih.gov